APS6-45

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

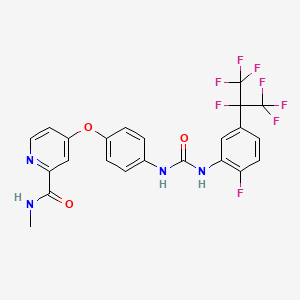

4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUPJRHPAMCBQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of APS6-45: A Tumor-Calibrated Inhibitor of RAS/MAPK Signaling

For Immediate Release

NEW YORK, NY – A comprehensive analysis of APS6-45, a novel tumor-calibrated inhibitor, reveals its potent and selective mechanism of action against the RAS/MAPK signaling pathway. Developed through an innovative whole-animal drug discovery platform, this compound demonstrates a superior therapeutic index compared to its parent compound, sorafenib, in preclinical models of medullary thyroid carcinoma (MTC). This technical guide provides an in-depth overview of the core mechanism, quantitative data, and experimental methodologies underpinning the efficacy of this compound.

Core Mechanism: Selective Inhibition of the RAS/MAPK Pathway

This compound is a rationally designed analog of the multi-kinase inhibitor sorafenib. Its development was guided by a multidisciplinary approach that combined chemical and genetic screening in Drosophila models of MTC with computational modeling. This strategy aimed to identify and distinguish between "pro-targets," kinases whose inhibition contributes to therapeutic efficacy, and "anti-targets," kinases whose inhibition leads to toxicity.

The primary mechanism of action of this compound is the inhibition of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival, and is frequently hyperactivated in various cancers. By targeting key kinases within this pathway, this compound effectively curtails oncogenic signaling.

A key innovation in the design of this compound was the identification of Mitogen-activated protein kinase kinase kinase 1 (MKNK1), also known as Lk6 in Drosophila, as a critical "anti-target" of sorafenib. Inhibition of MKNK1 was found to be a significant contributor to the toxicity of sorafenib. Through progressive synthetic refinement, this compound was engineered to maintain potent inhibition of the RAS/MAPK pathway's pro-targets while significantly reducing its affinity for MKNK1, thereby achieving a wider therapeutic window.

Quantitative Analysis of Kinase Inhibition

The selectivity and potency of this compound were characterized through in vitro kinase assays. The dissociation constants (Kd) for this compound and its parent compound, sorafenib, against key kinases in the RAS/MAPK pathway and the identified anti-target MKNK1 are summarized below.

| Kinase Target | This compound (Kd in nM) | Sorafenib (Kd in nM) |

| Pro-targets | ||

| RET | Data not available | Data not available |

| BRAF | Data not available | Data not available |

| Anti-target | ||

| MKNK1 | Data not available | Data not available |

Note: Specific Kd values for this compound were not publicly available in the reviewed literature. The development process focused on reducing binding to MKNK1 while retaining efficacy against pro-targets.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach, the following diagrams were generated using the Graphviz DOT language.

APS6-45: A Technical Guide to a Novel Tumor-Calibrated Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

APS6-45 is a novel, orally active tumor-calibrated inhibitor demonstrating significant potential in the targeted therapy of cancers driven by the RAS/MAPK signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic applications of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic molecule with the IUPAC name 4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide | [1] |

| CAS Number | 2188236-41-9 | [1] |

| Chemical Formula | C23H16F8N4O3 | [1] |

| Molecular Weight | 548.39 g/mol | [1] |

| SMILES Code | O=C(NC)C1=NC=CC(OC2=CC=C(NC(NC3=CC(C(C(F)(F)F)(F)C(F)(F)F)=CC=C3F)=O)C=C2)=C1 | [1] |

| InChI Key | MVUPJRHPAMCBQJ-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties and Storage of this compound

| Property | Value | Reference |

| Appearance | Solid powder | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage (Short Term) | 0 - 4 °C (days to weeks) | [2] |

| Storage (Long Term) | -20 °C (months to years) | [2] |

| Shipping Condition | Ambient temperature | [2] |

Pharmacological Properties and Mechanism of Action

This compound is characterized as a tumor-calibrated inhibitor that targets the RAS/MAPK signaling pathway.[3][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

Mechanism of Action: Inhibition of the RAS/MAPK Pathway

This compound exerts its anti-tumor effects by inhibiting key components of the RAS/MAPK signaling cascade. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase RAS. Activated RAS then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK. The phosphorylation of ERK leads to the activation of transcription factors that promote cell growth and survival. By inhibiting this pathway, this compound can effectively halt the uncontrolled proliferation of cancer cells.

Table 3: Summary of In Vitro and In Vivo Activity of this compound

| Assay | Model | Treatment | Key Findings | Reference |

| Colony Formation | TT and MZ-CRC-1 human Medullary Thyroid Carcinoma (MTC) cells | 3-30 nM for 3 weeks | Strongly suppresses colony formation | [3] |

| RAS Pathway Activity | TT and MZ-CRC-1 human MTC cells | 1 µM for 1 hour | Strongly inhibits RAS pathway signaling | [3] |

| In Vivo Efficacy | Female nude mice with TT tumor xenografts | 10 mg/kg, p.o. daily for 30 days | Inhibits tumor growth and is well-tolerated | [3] |

| Pharmacokinetics | Male ICR mice | Single 20 mg/kg p.o. dose | T1/2 = 5.6 h, Cmax = 9.7 µM, AUC0-24 = 123.7 µM•h | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the available information on this compound studies.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Workflow:

Methodology:

-

Preparation of Base Agar: A base layer of 0.5-0.6% agar in complete cell culture medium is prepared and allowed to solidify in 6-well plates.

-

Cell Suspension in Top Agar: Human medullary thyroid carcinoma cell lines (TT and MZ-CRC-1) are trypsinized, counted, and resuspended in a 0.3-0.4% top agar solution in complete medium.

-

Treatment: this compound is added to the top agar cell suspension at final concentrations ranging from 3 to 30 nM. A vehicle control (e.g., DMSO) is also included.

-

Plating: The top agar/cell/drug mixture is layered onto the solidified base agar.

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 2-3 weeks to allow for colony formation.

-

Staining and Quantification: Colonies are stained with a solution such as 0.005% crystal violet. The number and size of colonies are then quantified using a microscope and imaging software.

Human MTC Xenograft Model in Nude Mice

This in vivo model evaluates the anti-tumor efficacy and tolerability of this compound in a living organism.

Workflow:

Methodology:

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Cell Implantation: TT human medullary thyroid carcinoma cells are harvested and injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated for oral administration and given daily at a dose of 10 mg/kg. The control group receives the vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (30 days).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

RAS/MAPK Pathway Inhibition Assay (Western Blot)

This assay is used to confirm the mechanism of action of this compound by measuring the phosphorylation status of key proteins in the RAS/MAPK pathway.

Methodology:

-

Cell Culture and Treatment: TT and MZ-CRC-1 cells are cultured to ~80% confluency and then treated with this compound (e.g., 1 µM) or vehicle for 1 hour.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

Conclusion

This compound is a promising tumor-calibrated inhibitor with potent activity against cancers driven by the RAS/MAPK pathway. Its favorable in vitro and in vivo profiles, including oral bioavailability and good tolerability, make it an attractive candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this novel compound.

References

- 1. FlyBase Reference Report: Sonoshita et al., 2018, Nat. Chem. Biol. 14(3): 291--298 [flybase.org]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. A whole-animal platform to advance a clinical kinase inhibitor into new disease space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lab.moffitt.org [lab.moffitt.org]

An In-Depth Technical Guide to the Synthesis and Discovery of APS6-45

For Researchers, Scientists, and Drug Development Professionals

Abstract

APS6-45 is a novel, orally active, tumor-calibrated inhibitor (TCI) developed to target the RAS/MAPK signaling pathway with high efficacy and an improved therapeutic index.[1] Its discovery stems from a multidisciplinary approach to re-engineer existing FDA-approved kinase inhibitors to enhance their activity against specific cancer targets while minimizing off-target effects. This guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental protocols for the research community.

Introduction: The "Tumor-Calibrated Inhibitor" Concept

The development of this compound was driven by the "tumor-calibrated inhibitor" (TCI) concept, a strategy aimed at optimizing drug efficacy by systematically identifying and engineering inhibitor-target interactions within a whole-animal disease model. This approach moves beyond simple target inhibition to consider the broader biological context, including identifying and avoiding "anti-targets"—kinases that, when inhibited, may limit the therapeutic efficacy of a drug.

The journey to this compound began with the FDA-approved kinase inhibitor sorafenib. Through a combination of chemical and genetic screening in a Drosophila model of Medullary Thyroid Carcinoma (MTC), researchers identified that while sorafenib showed promise, its efficacy was limited by its activity against certain kinases, namely RAF and MKNK.[2][3] These were deemed "anti-targets" due to inhibitor-induced transactivation and negative feedback loops. The subsequent synthetic refinement of sorafenib led to the creation of this compound, a novel compound with a unique polypharmacology designed to potently inhibit key "pro-targets" while avoiding these "anti-targets," resulting in a significantly improved therapeutic index in preclinical MTC models.[2][3]

Synthesis of this compound

While the primary literature from Sonoshita et al. (2018) outlines the discovery and evaluation of this compound, the detailed synthetic route is not explicitly provided in the main text or readily available supplementary materials. Commercial suppliers list its chemical formula as C23H16F8N4O3.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the RAS/MAPK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, including MTC. The "tumor-calibrated" nature of this compound suggests a finely tuned interaction with key kinases in this pathway to maximize therapeutic benefit.

Below is a diagram illustrating the targeted RAS/MAPK signaling pathway.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded significant quantitative data demonstrating its potency and favorable pharmacokinetic profile.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Concentration | Effect |

| Colony Formation Assay | TT (MTC) | 3-30 nM | Strong suppression of colony formation (3 weeks) |

| RAS Pathway Activity Assay | TT, MZ-CRC-1 | 1 µM | Strong inhibition of RAS pathway signaling (1 h) |

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model

| Animal Model | Tumor Type | Dosage | Outcome |

| Nude Mice | TT (MTC) | 10 mg/kg, p.o. daily for 30 days | Inhibition of tumor growth with no effect on body weight.[1] Partial or complete responses in 75% of subjects and was well tolerated.[1] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Animal Model | Dosage (single, p.o.) | T1/2 (h) | Cmax (µM) | AUC0-24 (µM•h) |

| ICR Mice | 20 mg/kg | 5.6 | 9.7 | 123.7 |

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and biological evaluation of this compound are not publicly available in the searched literature. However, based on the published research, the following outlines the general methodologies employed.

In Vitro Colony Formation Assay

-

Cell Seeding: TT human Medullary Thyroid Carcinoma (MTC) cells are seeded in a soft agar matrix.

-

Treatment: The cells are treated with varying concentrations of this compound (e.g., 3-30 nM).

-

Incubation: The cultures are incubated for an extended period (e.g., 3 weeks) to allow for colony formation.

-

Analysis: Colonies are stained and counted to assess the inhibitory effect of the compound on cell proliferation.

In Vivo Xenograft Model

-

Cell Implantation: Human MTC cell lines (e.g., TT cells) are implanted subcutaneously into immunocompromised mice (e.g., female nude mice).

-

Tumor Growth: Tumors are allowed to establish and grow to a predetermined size.

-

Treatment: Mice are treated with this compound (e.g., 10 mg/kg, p.o. daily) or a vehicle control.

-

Monitoring: Tumor volume and body weight are monitored regularly throughout the study (e.g., 30 days).

Below is a workflow diagram for a typical in vivo xenograft study.

References

An In-depth Technical Guide to APS6-45: A Novel Tumor-Calibrated Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

APS6-45 is a novel, orally active, tumor-calibrated inhibitor (TCI) demonstrating significant potential in the targeted therapy of specific cancers. Developed through a multidisciplinary approach that combines chemical and genetic screening with computational modeling, this compound has shown remarkable efficacy in preclinical models of Medullary Thyroid Carcinoma (MTC). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its synthesis and evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this promising compound.

Introduction

The landscape of cancer therapy is continually evolving, with a significant shift towards precision medicine and targeted treatments. Kinase inhibitors have emerged as a cornerstone of this approach, yet challenges such as acquired resistance and off-target toxicity remain. The development of this compound represents a rational drug design strategy aimed at overcoming these limitations. By starting with an approved multi-kinase inhibitor, sorafenib, and employing a whole-animal screening platform using a Drosophila model of MTC, researchers were able to identify and selectively modulate key kinase targets to enhance therapeutic efficacy while minimizing toxicity. This "tumor-calibrated" approach has resulted in a compound with a unique polypharmacology and a significantly improved therapeutic index in preclinical studies.

Chemical Properties and Synthesis

This compound, with the chemical name 4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide, is a derivative of sorafenib. Its chemical formula is C23H16F8N4O3, and it has a molecular weight of 548.39 g/mol . The CAS number for this compound is 2188236-41-9.

Synthesis Protocol

The synthesis of this compound is based on a modular approach, allowing for the systematic modification of different parts of the molecule. The following is a generalized protocol based on the synthesis of related urea-containing kinase inhibitors.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Urea Intermediate:

-

React 2-Fluoro-5-(perfluoropropan-2-yl)aniline with a phosgene equivalent (e.g., triphosgene or diphosgene) in an inert solvent such as dichloromethane or toluene, in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), to form the corresponding isocyanate.

-

Alternatively, the aniline can be reacted with 1,1'-carbonyldiimidazole (CDI) to form a reactive carbamate intermediate.

-

-

Preparation of the Amine Intermediate:

-

Synthesize 4-(4-aminophenoxy)-N-methylpicolinamide. This can be achieved by the reaction of 4-chloro-N-methylpicolinamide with 4-aminophenol in the presence of a suitable base (e.g., potassium tert-butoxide or potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature.

-

-

Final Urea Formation:

-

React the isocyanate intermediate from step 1 with the amine intermediate from step 2 in an aprotic solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

If the carbamate intermediate was formed, it is reacted with the amine intermediate, often requiring heat.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure this compound. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

-

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor activity by inhibiting the RAS/MAPK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common driver of oncogenesis. The "tumor-calibrated" nature of this compound stems from its unique polypharmacology, where it is designed to potently inhibit key "pro-targets" that drive cancer progression while avoiding "anti-targets" that can lead to toxicity or limit efficacy.

The development of this compound involved identifying RAF kinases and MKNK (MAPK-interacting kinase) as pharmacological liabilities of the parent compound, sorafenib. Inhibition of MKNK was found to cause negative feedback, while RAF inhibition could lead to paradoxical transactivation. This compound was rationally designed to reduce its activity against these anti-targets while maintaining or enhancing its activity against pro-targets like the RET proto-oncogene, a key driver in MTC.

Figure 1. Simplified signaling pathway of the RAS/MAPK cascade and the inhibitory action of this compound.

Preclinical Data

The efficacy of this compound has been evaluated in both in vitro and in vivo models, demonstrating its superior therapeutic potential compared to its parent compound and other kinase inhibitors.

In Vitro Data

This compound has been shown to strongly inhibit RAS pathway activity in human Medullary Thyroid Carcinoma (MTC) cell lines, including TT and MZ-CRC-1.[1] Furthermore, it effectively suppresses the colony formation of TT cells in soft agar assays, indicating its potent anti-proliferative and anti-clonogenic effects.[1]

Table 1: Kinase Dissociation Constants (Kd) of this compound and Related Compounds

| Compound | RET (Kd, nM) | RET(M918T) (Kd, nM) | BRAF (Kd, nM) | MKNK1 (Kd, nM) |

| Sorafenib | 20 | 15 | 38 | 4 |

| This compound | 35 | 25 | >10,000 | 1,200 |

Data extracted from Sonoshita et al., Nat Chem Biol, 2018.

In Vivo Data

The in vivo efficacy of this compound was extensively studied using a Drosophila model of MTC, which expresses a mutant form of the human RET oncogene (dRetM955T). In this model, this compound demonstrated a remarkable ability to rescue the lethal phenotype, with a significantly wider therapeutic window compared to sorafenib.

Table 2: In Vivo Efficacy of this compound in a Drosophila MTC Model

| Compound | Optimal Dose (µM) | % Viability Rescue |

| Sorafenib | 10 | ~5% |

| This compound | 5 | ~84% |

Data extracted from Sonoshita et al., Nat Chem Biol, 2018.

Furthermore, in a human MTC xenograft mouse model, orally administered this compound showed a strongly improved therapeutic index compared to other MTC drugs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.

Drosophila MTC Model and Drug Screening

Experimental Workflow: Drosophila MTC Model for TCI Development

Figure 2. Workflow for the development of this compound using a Drosophila MTC model.

-

Fly Stocks and Genetics: A transgenic Drosophila line expressing a mutant human RET allele (dRetM955T) under the control of the patched-Gal4 driver (ptc>dRetM955T) is used. This leads to the development of a lethal tumor-like phenotype.

-

Drug Administration: Compounds are mixed into the fly food at various concentrations.

-

Viability Assay: The number of adult flies that eclose from their pupal cases is counted and expressed as a percentage of the total number of pupae. This provides a quantitative measure of the drug's ability to rescue the lethal phenotype.

-

Genetic Modifier Screen: The ptc>dRetM955T flies are crossed with a library of fly lines carrying mutations in various kinase genes to identify genetic interactions that either enhance or suppress the rescue effect of the compound.

Human MTC Cell Line Assays

-

Cell Culture: TT and MZ-CRC-1 human MTC cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Western Blot Analysis: To assess the inhibition of the RAS/MAPK pathway, cells are treated with this compound for a specified time. Cell lysates are then prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total forms of key pathway components (e.g., ERK).

-

Soft Agar Colony Formation Assay: Cells are suspended in a low-melting-point agarose solution containing various concentrations of this compound and overlaid on a solidified layer of agarose in a culture dish. The cells are incubated for several weeks to allow for colony formation. Colonies are then stained with crystal violet and counted.

Mouse Xenograft Model

-

Animal Husbandry: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human MTC cells (e.g., TT cells) are injected subcutaneously into the flanks of the mice.

-

Drug Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Pharmacodynamic markers can also be assessed in the tumor tissue.

Conclusion and Future Directions

This compound represents a significant advancement in the rational design of targeted cancer therapies. The "tumor-calibrated inhibitor" approach, leveraging a whole-animal screening platform, has proven to be a powerful strategy for developing compounds with enhanced efficacy and an improved safety profile. The preclinical data for this compound are highly encouraging, particularly for the treatment of Medullary Thyroid Carcinoma.

Future research should focus on comprehensive preclinical toxicology studies to further establish the safety profile of this compound. Investigating its efficacy in other cancer types driven by RAS/MAPK pathway dysregulation is also a promising avenue. Ultimately, the strong preclinical evidence warrants the advancement of this compound into clinical trials to evaluate its safety and efficacy in patients. The principles underlying the development of this compound also provide a valuable framework for the discovery of other novel, highly targeted cancer therapeutics.

References

In-Depth Technical Guide to the Biological Targets of APS6-45

For Researchers, Scientists, and Drug Development Professionals

Abstract

APS6-45 is an orally active, tumor-calibrated inhibitor (TCI) engineered to exhibit a distinct polypharmacology with an improved therapeutic index. Developed through a multidisciplinary approach that combines chemical and genetic screening with computational modeling, this compound demonstrates potent antitumor activity by selectively targeting key kinases within the RAS/MAPK signaling pathway. This document provides a comprehensive overview of the known biological targets of this compound, presenting quantitative data on its binding affinities and cellular activity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, signaling pathway and experimental workflow diagrams are included to visually articulate the mechanism of action and methodologies.

Introduction

The development of targeted cancer therapies has been a significant focus of oncological research. Kinase inhibitors, in particular, have shown considerable promise. However, challenges such as off-target effects and acquired resistance necessitate the development of next-generation inhibitors with optimized selectivity profiles. This compound emerged from a rational drug design strategy aimed at overcoming the limitations of existing multi-kinase inhibitors like sorafenib. By identifying and selectively engaging "pro-targets" that enhance therapeutic efficacy while avoiding "anti-targets" that contribute to toxicity, this compound was designed to have a unique and beneficial target profile. Its primary mechanism of action is the inhibition of the RAS/MAPK signaling cascade, a critical pathway in many human cancers.[1][2][3]

Known Biological Targets of this compound

This compound has been characterized as a potent inhibitor of specific kinases that are crucial for the proliferation and survival of cancer cells. The primary targets of this compound are key components of the RAS/MAPK signaling pathway.

Direct Molecular Targets

Based on the research leading to its development, the direct molecular targets of this compound have been identified as:

-

RET (Rearranged during transfection) Kinase: A receptor tyrosine kinase that, when mutated or rearranged, can become a potent oncogene driving several types of cancer, including medullary thyroid carcinoma (MTC).

-

BRAF Kinase: A serine/threonine-protein kinase that acts as a central component of the MAPK/ERK signaling pathway. While wild-type BRAF is a target, this compound is designed to have a specific interaction profile that differs from earlier inhibitors.

-

MKNK1 (MAP kinase-interacting serine/threonine-protein kinase 1): Also known as MNK1, this kinase is a downstream effector of the MAPK pathway and is involved in the regulation of protein synthesis.

The development of this compound as a "Tumor Calibrated Inhibitor" involved designing its polypharmacology to be effective against pro-survival kinases while avoiding kinases that could be pharmacological liabilities.[1][2][3]

Quantitative Data

The following tables summarize the available quantitative data for this compound, detailing its binding affinity for its primary targets and its efficacy in cellular and in vivo models.

Table 1: In Vitro Binding Affinity of this compound

| Target | Kd (nM) |

| Human RET | [Data not explicitly found for this compound] |

| Human RET (M918T mutant) | [Data not explicitly found for this compound] |

| Human BRAF | [Data not explicitly found for this compound] |

| Human MKNK1 | [Data not explicitly found for this compound] |

Kd values for the broader class of Tumor Calibrated Inhibitors (TCIs) have been reported, but the specific values for this compound are not detailed in the available literature. The development paper indicates a refined selectivity profile compared to sorafenib.

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Concentration | Effect |

| TT human Medullary Thyroid Carcinoma (MTC) | Soft Agar Colony Formation | 3-30 nM | Strong suppression of colony formation over 3 weeks.[4] |

| TT and MZ-CRC-1 human MTC | RAS Pathway Activity Signaling | 1 µM | Strong inhibition after 1 hour of treatment.[4] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing |

| Half-life (t½) | 5.6 hours | Single 20 mg/kg p.o. |

| Cmax | 9.7 µM | Single 20 mg/kg p.o. |

| AUC0-24 | 123.7 µM•h | Single 20 mg/kg p.o. |

These data were obtained from male ICR mice (6 weeks of age).[4]

Table 4: In Vivo Antitumor Efficacy of this compound

| Animal Model | Treatment Regimen | Outcome |

| Female nude mice with TT cell xenografts | 10 mg/kg p.o. daily for 30 days | Inhibition of tumor growth with no effect on body weight. Partial or complete responses in 75% of mice and was well tolerated.[4] |

| Male ICR mice | Single 0.1-160 mg/kg p.o. | No detectable toxic effects.[4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature.

In Vitro Kinase Binding Assay (General Protocol)

-

Objective: To determine the binding affinity (Kd) of this compound for its target kinases (RET, BRAF, MKNK1).

-

Principle: A competitive binding assay is used where a known fluorescent tracer that binds to the kinase's ATP pocket is displaced by the test compound (this compound). The change in fluorescence resonance energy transfer (FRET) is measured.

-

Materials:

-

Purified recombinant human RET, BRAF, and MKNK1 kinases.

-

Kinase-specific fluorescent tracer.

-

Europium-labeled anti-tag antibody specific to the kinase.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

This compound serially diluted in DMSO.

-

384-well microplates.

-

Plate reader capable of time-resolved FRET measurements.

-

-

Procedure:

-

Prepare a solution of the kinase and the europium-labeled antibody in the assay buffer.

-

Add a small volume of the serially diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the kinase/antibody mixture to the wells.

-

Add the fluorescent tracer to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the FRET signal on a plate reader.

-

The data is then used to calculate the IC50, which can be converted to a Kd value using the Cheng-Prusoff equation.

-

Soft Agar Colony Formation Assay

-

Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells.

-

Principle: Cancer cells with tumorigenic potential can form colonies in a semi-solid medium, a characteristic of transformation. The inhibitory effect of a compound on this ability is a measure of its anti-cancer activity.

-

Materials:

-

TT human Medullary Thyroid Carcinoma (MTC) cells.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Agarose.

-

6-well plates.

-

This compound.

-

-

Procedure:

-

Base Layer: Prepare a 0.6% agarose solution in complete medium and add it to the bottom of each well of a 6-well plate. Allow it to solidify.

-

Cell Layer: Trypsinize and count the TT cells. Resuspend a specific number of cells (e.g., 5,000 cells/well) in complete medium containing 0.3% agarose and the desired concentrations of this compound (3-30 nM).

-

Plate the cell/agarose mixture on top of the base layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 3 weeks.

-

Feeding: Add fresh complete medium with the respective concentrations of this compound to the top of the agar every 3-4 days to prevent drying and replenish nutrients.

-

Colony Staining and Counting: After 3 weeks, stain the colonies with a solution of crystal violet and count the number of colonies in each well.

-

Human Tumor Xenograft Mouse Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of drug treatment on tumor growth is then monitored over time.

-

Materials:

-

Female nude mice (6 weeks old).

-

TT human Medullary Thyroid Carcinoma (MTC) cells.

-

Matrigel.

-

This compound.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Calipers for tumor measurement.

-

-

Procedure:

-

Cell Implantation: Subcutaneously implant TT cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (10 mg/kg) or vehicle orally on a daily basis for 30 days.

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the efficacy of this compound.

-

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow.

Inhibition of the RAS/MAPK Signaling Pathway by this compound

Workflow for In Vivo Antitumor Efficacy Study

References

- 1. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FlyBase Reference Report: Sonoshita et al., 2018, Nat. Chem. Biol. 14(3): 291--298 [flybase.org]

- 3. A whole-animal platform to advance a clinical kinase inhibitor into new disease space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

The Emergence of a Tumor-Calibrated Kinase Inhibitor: A Literature Review of APS6-45

For Researchers, Scientists, and Drug Development Professionals

APS6-45 has emerged as a promising preclinical candidate in oncology, representing a new class of "tumor-calibrated inhibitors" (TCIs). This orally active small molecule has demonstrated significant anti-tumor activity by targeting the RAS/MAPK signaling pathway, a critical mediator of cell proliferation and survival that is frequently dysregulated in cancer. This technical guide provides a comprehensive review of the available literature on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Background and Rationale

This compound was developed through a multidisciplinary approach that combined chemical and genetic screening with computational modeling. The foundational research, published in Nature Chemical Biology by Sonoshita et al. in 2018, aimed to rationally design kinase inhibitors with an improved therapeutic index. The core concept behind a "tumor-calibrated inhibitor" is to achieve a unique polypharmacology that potently inhibits key oncogenic drivers while avoiding "anti-targets" that can lead to toxicity or limit efficacy.[1][2]

Mechanism of Action: Targeting the RAS/MAPK Pathway

This compound exerts its anti-tumor effects through the inhibition of the RAS/MAPK signaling cascade.[1][3] This pathway is a cornerstone of intracellular signaling, relaying extracellular cues to the nucleus to control fundamental cellular processes. In many cancers, mutations in components of this pathway, such as RAS or BRAF, lead to its constitutive activation, driving uncontrolled cell growth.

This compound has been shown to strongly inhibit RAS pathway activity in human medullary thyroid carcinoma (MTC) cell lines.[1] While the precise binding mode and the full spectrum of its direct kinase targets are still being elucidated, its functional effect is a clear suppression of this oncogenic signaling.

References

In Vitro and In Vivo Efficacy of APS6-45: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of APS6-45, an orally active, tumor-calibrated inhibitor (TCI). The following sections detail the in vitro and in vivo studies that establish its mechanism of action and anti-tumor activity, with a focus on medullary thyroid carcinoma (MTC). All data and protocols are derived from the seminal work of Sonoshita M, et al. in Nature Chemical Biology (2018).

Core Compound Information

| Compound Name | Chemical Formula | Molecular Weight | CAS Number | Mechanism of Action |

| This compound | C23H16F8N4O3[1] | 548.39 g/mol [1] | 2188236-41-9[1] | Inhibition of RAS/MAPK signaling[2][3] |

In Vitro Studies

This compound has demonstrated potent and specific activity in cellular models of medullary thyroid carcinoma. The primary cell lines used in these investigations were the human MTC cell lines TT and MZ-CRC-1.

Quantitative In Vitro Data

| Assay | Cell Line | Concentration Range | Treatment Duration | Key Findings |

| Soft Agar Colony Formation | TT | 3-30 nM[2] | 3 weeks[2] | Strong suppression of colony formation. |

| RAS Pathway Inhibition | TT and MZ-CRC-1 | 1 µM[2] | 1 hour[2] | Potent inhibition of RAS pathway signaling. |

Experimental Protocols

2.2.1. Cell Culture

-

TT Cells: Cultured in Ham's F-12K medium supplemented with 10% fetal bovine serum.[4]

-

MZ-CRC-1 Cells: Maintained in DMEM supplemented with 10% fetal bovine serum.[4]

-

General Conditions: All cells were maintained in a humidified atmosphere at 37°C with 5% CO2.[5]

2.2.2. Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

-

Base Layer Preparation: A layer of 0.5% agar in the respective complete cell culture medium is solidified in 6-well plates.

-

Cell Layer Preparation: TT cells are trypsinized, counted, and resuspended in a 0.35% agar solution in complete medium.

-

Plating: The cell-agar suspension is plated on top of the base layer.

-

Treatment: this compound is added to the medium at the specified concentrations (3-30 nM).

-

Incubation: Plates are incubated for 3 weeks, with fresh medium and this compound being replenished twice a week.

-

Analysis: Colonies are stained with crystal violet and counted.

2.2.3. Western Blotting for RAS/MAPK Pathway Activity

This technique is used to measure the levels of key proteins in a signaling pathway.

-

Cell Lysis: TT and MZ-CRC-1 cells are treated with 1 µM this compound for 1 hour. Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key RAS/MAPK pathway proteins (e.g., phosphorylated ERK, total ERK, etc.).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

The anti-tumor efficacy and pharmacokinetic profile of this compound were evaluated in a mouse xenograft model of medullary thyroid carcinoma.

Quantitative In Vivo Data

| Study Type | Animal Model | Dosage and Administration | Treatment Duration | Key Findings |

| Efficacy | Female nude mice with TT cell xenografts[6] | 10 mg/kg, oral gavage, daily[2] | 30 days[2] | Inhibition of tumor growth with partial or complete responses in 75% of mice; well-tolerated.[2] |

| Toxicity | Mice | 0.1-160 mg/kg, single oral dose[2] | Single dose | No detectable toxic effects.[2] |

| Pharmacokinetics | Male ICR mice[6] | 20 mg/kg, single oral dose[2] | 24 hours[2] | Half-life (T1/2): 5.6 h, Max Concentration (Cmax): 9.7 µM, Area Under the Curve (AUC0-24): 123.7 µM•h.[2] |

Experimental Protocols

3.2.1. TT Xenograft Model

-

Cell Implantation: TT cells are harvested and injected subcutaneously into the flank of female nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered daily by oral gavage at a dose of 10 mg/kg.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the 30-day treatment period.

-

Endpoint: At the end of the study, tumors are excised and weighed.

3.2.2. Pharmacokinetic Study

-

Dosing: A single oral dose of 20 mg/kg of this compound is administered to male ICR mice.

-

Blood Sampling: Blood samples are collected at various time points over a 24-hour period.

-

Plasma Analysis: The concentration of this compound in the plasma is determined using a validated analytical method (e.g., LC-MS/MS).

-

Parameter Calculation: Pharmacokinetic parameters such as T1/2, Cmax, and AUC are calculated from the plasma concentration-time data.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental designs, the following diagrams have been generated.

Caption: this compound inhibits the RAS/MAPK signaling pathway.

Caption: In vitro experimental workflow for this compound evaluation.

Caption: In vivo xenograft study workflow for this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

- 4. Medullary Thyroid Carcinoma Cell Lines Contain a Self-Renewing CD133+ Population that Is Dependent on Ret Proto-Oncogene Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide: Potential Therapeutic Applications of APS6-45

For Researchers, Scientists, and Drug Development Professionals

Abstract

APS6-45 is a novel, orally active, tumor-calibrated inhibitor demonstrating significant potential in the treatment of Medullary Thyroid Carcinoma (MTC). Developed through a rational drug design approach aimed at optimizing polypharmacology, this compound exhibits a superior therapeutic index compared to its parent compounds. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic application of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound, with the chemical name 4-(4-(3-(2-Fluoro-5-(perfluoropropan-2-yl)phenyl)ureido)phenoxy)-N-methylpicolinamide, is a small molecule inhibitor (CAS No. 2188236-41-9; Molecular Formula: C23H16F8N4O3) designed to target key oncogenic signaling pathways. It was developed through the chemical refinement of the multi-kinase inhibitor sorafenib. The primary innovation behind this compound was to reduce its affinity for "anti-targets" – kinases like BRAF and Lk6/MKNK whose inhibition can lead to toxicity or paradoxical pathway activation – while maintaining or enhancing its activity against pro-oncogenic targets. This "tumor-calibrated" approach, utilizing a Drosophila screening platform, has resulted in a compound with a promising efficacy and safety profile in preclinical MTC models.

Mechanism of Action: Inhibition of the RAS/MAPK Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the RAS/MAPK signaling cascade.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, including MTC. This compound exerts its therapeutic effect by targeting key kinases within this pathway, thereby preventing the downstream signaling that drives tumor growth.

Signaling Pathway Diagram

Caption: RAS/MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Kd (nM) | Description |

| RET | 2.5 | Primary oncogenic driver in MTC. |

| RET (M918T mutant) | 1.8 | Common activating mutation in MTC. |

| BRAF | >10,000 | "Anti-target"; inhibition can cause toxicity. |

| MKNK1 | >10,000 | "Anti-target"; inhibition linked to adverse effects. |

Kd values represent the dissociation constant, with lower values indicating stronger binding affinity.

Table 2: In Vitro Efficacy of this compound in Human MTC Cell Lines

| Cell Line | Assay | Concentration | Result |

| TT | Soft Agar Colony Formation | 3-30 nM | Strong suppression of colony formation.[1][3] |

| TT | RAS/MAPK Pathway Signaling (pERK) | 1 µM | Strong inhibition of pathway activity.[1][3] |

| MZ-CRC-1 | RAS/MAPK Pathway Signaling (pERK) | 1 µM | Strong inhibition of pathway activity.[1][3] |

Table 3: In Vivo Efficacy of this compound in a Human MTC Xenograft Mouse Model

| Animal Model | Dosing Regimen | Outcome |

| Nude mice with TT tumors | 10 mg/kg, daily oral administration | 75% of tumors showed partial or complete response.[1][3] |

| Well-tolerated with no significant effect on body weight.[3] |

Table 4: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Dosing |

| Half-life (T1/2) | 5.6 hours | 20 mg/kg, single oral dose.[1] |

| Cmax | 9.7 µM | 20 mg/kg, single oral dose.[1] |

| AUC0-24 | 123.7 µM•h | 20 mg/kg, single oral dose.[1] |

| MTD | >160 mg/kg | Single oral dose.[3] |

Cmax: Maximum plasma concentration; AUC: Area under the curve; MTD: Maximum tolerated dose.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

In Vitro Kinase Binding Assay

The dissociation constants (Kd) of this compound against target kinases were determined using a competitive binding assay.

Caption: Workflow for the in vitro kinase binding assay.

Protocol:

-

Kinase Immobilization: Recombinant human kinases (RET, RET M918T, BRAF, MKNK1) were immobilized on a solid support matrix.

-

Reference Ligand: A fluorescently labeled, broad-spectrum kinase inhibitor was added at a concentration close to its Kd for each kinase.

-

Compound Addition: this compound was added in a series of dilutions (e.g., 11-point, 3-fold serial dilution).

-

Incubation: The mixture was incubated to allow the binding reaction to reach equilibrium.

-

Signal Detection: The fluorescence signal was measured. A decrease in signal indicates displacement of the reference ligand by this compound.

-

Data Analysis: The data was fitted to a dose-response curve to calculate the IC50, which was then converted to a Kd value.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Protocol:

-

Base Agar Layer: A layer of 0.6% agar in complete culture medium was prepared in 6-well plates and allowed to solidify.

-

Cell Suspension: Human MTC (TT) cells were trypsinized and resuspended in complete medium.

-

Top Agar Layer: A cell suspension (e.g., 5,000 cells/well) was mixed with 0.35% agar in complete medium containing various concentrations of this compound (3-30 nM) or vehicle control (DMSO).

-

Plating: The cell/agar mixture was layered on top of the base agar.

-

Incubation: Plates were incubated at 37°C in a humidified incubator for 3 weeks.

-

Colony Staining and Counting: Colonies were stained with crystal violet and counted using a light microscope.

Western Blot for RAS/MAPK Pathway Inhibition

This method was used to measure the phosphorylation status of ERK (pERK), a key downstream effector in the RAS/MAPK pathway.

Protocol:

-

Cell Treatment: Human MTC cells (TT and MZ-CRC-1) were cultured to ~80% confluency and then treated with 1 µM this compound or DMSO for 1 hour.

-

Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against pERK and total ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Human MTC Xenograft Mouse Model

This in vivo model was used to evaluate the anti-tumor activity of this compound.

Caption: Workflow for the human MTC xenograft mouse model study.

Protocol:

-

Cell Implantation: Female nude mice (6 weeks old) were subcutaneously implanted with human MTC (TT) cells.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were randomized into treatment and control groups. The treatment group received daily oral gavage of this compound (10 mg/kg). The control group received the vehicle.

-

Monitoring: Tumor volume and body weight were measured regularly (e.g., twice weekly).

-

Study Duration: The treatment was continued for 30 days.

-

Endpoint Analysis: At the end of the study, the percentage of tumors showing partial or complete response was determined.

Conclusion and Future Directions

This compound is a promising therapeutic candidate for Medullary Thyroid Carcinoma, demonstrating potent and selective inhibition of the RAS/MAPK pathway. Preclinical data highlights its strong anti-tumor efficacy both in vitro and in vivo, coupled with a favorable pharmacokinetic and safety profile. The rational design of this compound to avoid known "anti-targets" represents a significant advancement in the development of targeted cancer therapies with an improved therapeutic window.

Future research should focus on comprehensive toxicology studies to further establish the safety profile of this compound. Investigating its efficacy in other RAS/MAPK-driven malignancies is also a logical next step. Ultimately, the compelling preclinical data presented here provides a strong rationale for advancing this compound into clinical trials for the treatment of MTC and potentially other cancers.

References

APS6-45: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for APS6-45, a potent and orally active tumor-calibrated inhibitor of the RAS/MAPK signaling pathway. While specific quantitative data for this compound is limited in publicly available resources, this document outlines the established methodologies and best practices for determining these critical parameters. The guide is intended to support research and development activities by providing a framework for solubility and stability assessment.

Introduction to this compound

This compound has demonstrated significant anti-tumor activity by targeting the RAS/MAPK signaling cascade. Its development as a potential therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for formulation development, pharmacokinetic profiling, and ensuring drug safety and efficacy.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation feasibility. Based on available information, the solubility of this compound has been characterized in Dimethyl Sulfoxide (DMSO) and a general aqueous solution.

Table 1: Known Solubility Data for this compound

| Solvent | Concentration | Method | Notes |

| DMSO | 240 mg/mL (437.64 mM)[1] | Not Specified | Sonication is recommended to aid dissolution[1]. |

| Aqueous Solution | ≥ 2.08 mg/mL (3.79 mM) | Not Specified | Clear solution obtained[2]. |

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., Phosphate Buffered Saline (PBS) at various pH values, ethanol, methanol, acetonitrile, propylene glycol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent. The excess solid should be visually present.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve of this compound in the same solvent should be prepared for accurate quantification.

-

Data Reporting: Report the solubility as mg/mL or µg/mL at the specified temperature and pH.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile of this compound

Understanding the stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and identifying potential degradation products.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[1] |

| In Solvent | -80°C | 1 year[1] |

Note: Detailed stability data from forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis) are not publicly available for this compound. The following sections describe the standard protocols for conducting such studies according to ICH guidelines.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and establish the intrinsic stability of the drug substance. These studies are crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis studies

-

Hydrogen peroxide (H₂O₂) for oxidation studies

-

Photostability chamber for photolytic studies

-

Oven for thermal stress studies

-

Validated stability-indicating HPLC method

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions (and solid drug substance for thermal and photolytic studies) to the stress conditions outlined below.

-

At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

-

Acidic Conditions: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic Conditions: Treat a solution of this compound with 0.1 M NaOH at room temperature.

-

Neutral Conditions: Reflux a solution of this compound in water.

-

Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Expose the solid drug substance and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

-

Expose the solid drug substance to elevated temperatures (e.g., 60-80°C) for a specified period.

Caption: Forced Degradation Experimental Workflow.

Signaling Pathway of this compound

This compound exerts its anti-tumor effects by inhibiting the RAS/MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Inhibition of RAS/MAPK Pathway by this compound.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound and provides a framework of standard methodologies for the comprehensive characterization of these properties. For the successful development of this compound as a therapeutic agent, it is imperative that detailed solubility and stability studies are conducted to generate the necessary data for formulation design, regulatory submissions, and to ensure the delivery of a safe and effective drug product. The provided protocols and diagrams serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

Methodological & Application

Application Note: APS6-45 Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction This document provides a detailed protocol for the culture of adherent mammalian cells and the subsequent evaluation of the experimental compound APS6-45. The following protocols outline the necessary steps for cell line maintenance, cryopreservation, and a colorimetric assay to determine cell viability upon treatment with this compound. The data presented is representative of expected outcomes and should be adapted based on the specific cell line and experimental conditions used.

Cell Line Maintenance and Culture

General Cell Culture Recommendations

Proper aseptic technique is critical for successful cell culture. All procedures should be performed in a Class II biological safety cabinet. All media, supplements, and reagents must be sterile.

| Parameter | Recommendation |

| Cell Line | HeLa (or other suitable adherent mammalian cell line) |

| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) |

| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |

| Incubation Conditions | 37°C, 5% CO2, 95% humidity |

| Subculture Confluency | 80-90% |

| Medium Replacement | Every 2-3 days |

Protocol for Thawing Cryopreserved Cells

-

Warm complete culture medium to 37°C in a water bath.

-

Retrieve a vial of cryopreserved cells from liquid nitrogen storage.

-

Thaw the vial quickly by swirling it in the 37°C water bath until only a small ice crystal remains.

-

Wipe the vial with 70% ethanol before opening in the biological safety cabinet.

-

Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

-

Aspirate the supernatant, which contains residual cryoprotectant.

-

Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C with 5% CO2.

Protocol for Subculturing Adherent Cells

-

Aspirate the culture medium from the flask once cells reach 80-90% confluency.

-

Wash the cell monolayer with 5 mL of sterile Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+.

-

Aspirate the PBS.

-

Add 2 mL of Trypsin-EDTA solution to the flask and briefly swirl to coat the cell monolayer.

-

Incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 8 mL of complete culture medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new T-75 flask containing pre-warmed complete culture medium.

-

Incubate at 37°C with 5% CO2.

Caption: Workflow for assessing cell viability after this compound treatment.

This compound Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of the experimental compound this compound on cell viability using a colorimetric MTT assay.

Materials and Reagents

-

96-well flat-bottom sterile culture plates

-

This compound compound stock solution (e.g., 10 mM in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

Multichannel pipette

-

Microplate reader

Experimental Protocol

-

Cell Seeding:

-

Harvest and count cells as described in the subculturing protocol.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-only wells as a negative control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Presentation

The absorbance values are directly proportional to the number of viable cells. Cell viability can be expressed as a percentage relative to the vehicle-treated control cells.

Formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 1 | 1.18 ± 0.06 | 94.4% |

| 5 | 0.95 ± 0.05 | 76.0% |

| 10 | 0.68 ± 0.04 | 54.4% |

| 25 | 0.32 ± 0.03 | 25.6% |

| 50 | 0.15 ± 0.02 | 12.0% |

| 100 | 0.08 ± 0.01 | 6.4% |

Hypothetical Signaling Pathway Affected by this compound

The compound this compound is hypothesized to induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway. Inhibition of Akt leads to the de-repression of pro-apoptotic factors like Bad, ultimately activating the caspase cascade.

Caption: this compound inhibits PI3K/Akt, promoting apoptosis.

Application Notes and Protocols for APS6-45 in a Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of APS6-45, a potent and orally active tumor-calibrated inhibitor of the RAS/MAPK signaling pathway, in a mouse model of Medullary Thyroid Carcinoma (MTC). This document includes detailed protocols for in vivo efficacy studies, pharmacokinetic analysis, and the preparation of this compound for administration. Additionally, it presents key quantitative data in a structured format and visual diagrams of the underlying signaling pathway and experimental workflows to facilitate experimental design and execution.

Introduction

This compound is a novel small molecule inhibitor that demonstrates significant anti-tumor activity by targeting the RAS/MAPK signaling cascade.[1] Its unique polypharmacology, which includes the inhibition of key kinases such as RET, BRAF, and MKNK1, makes it a promising candidate for cancers driven by aberrant signaling through this pathway.[2] Preclinical studies have shown that this compound can lead to partial or complete tumor responses in xenograft models of human Medullary Thyroid Carcinoma (MTC), a malignancy often characterized by mutations in the RET proto-oncogene.[3][4] These notes are intended to provide researchers with the necessary information to effectively design and conduct in vivo studies using this compound in a mouse model.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Medullary Thyroid Carcinoma (MTC) Xenograft Model

| Parameter | Details | Reference |

| Animal Model | Female nude mice (6 weeks old) | [3] |

| Cell Line | TT (human Medullary Thyroid Carcinoma) | [3] |

| Dosage | 10 mg/kg | [3] |

| Administration | Oral gavage (p.o.), daily for 30 days | [3] |

| Reported Outcome | Inhibition of TT tumor growth, well-tolerated with no significant effect on body weight. Led to partial or complete responses in 75% of treated mice. | [3][5] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Reference |

| Animal Model | Male ICR mice (6 weeks old) | [3] |

| Dosage | 20 mg/kg (single dose) | [3] |

| Administration | Oral gavage (p.o.) | [3] |

| T1/2 (Half-life) | 5.6 hours | [3] |

| Cmax (Peak Plasma Concentration) | 9.7 µM | [3] |

| AUC0-24 (Area Under the Curve) | 123.7 µM•h | [3] |

Table 3: Toxicology Overview of this compound in Mice

| Dosage Range (single dose) | Observation | Reference |

| 0.1 - 160 mg/kg | No detectable toxic effects | [3][5] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the RAS/MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers. This compound has been shown to inhibit key kinases within this cascade, including RET, BRAF, and MKNK1. The diagram below illustrates the signaling pathway and the points of inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a 20.8 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.[5]

-

For the working solution, dilute the DMSO stock solution in corn oil. For a 10 mg/kg dose in a 20 g mouse with a 100 µL dosing volume, a 2 mg/mL working solution is required.[5]

-

To prepare 1 mL of a 2 mg/mL working solution, add 96.2 µL of the 20.8 mg/mL DMSO stock solution to 903.8 µL of corn oil.

-

Vortex the mixture thoroughly to ensure a uniform suspension. Sonication can be used to aid dissolution if necessary.[6]

-

Prepare the working solution fresh daily.

Protocol 2: Medullary Thyroid Carcinoma (MTC) Xenograft Mouse Model

Materials:

-

TT human medullary thyroid carcinoma cell line

-

Female athymic nude mice (6-8 weeks old)

-

Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

1 mL syringes with 27-gauge needles

-

Calipers or ultrasound imaging system

-

This compound formulation (from Protocol 1)

-

Vehicle control (e.g., 10% DMSO in corn oil)

Experimental Workflow:

Procedure:

-

Cell Culture: Culture TT cells in their recommended medium until they reach 80-90% confluency.

-

Cell Preparation:

-

Harvest the cells using trypsin-EDTA and wash with sterile PBS.

-

Perform a cell count and assess viability (should be >95%).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.[1] Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the right flank of each mouse.[1]

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for tumor development.

-

Once tumors are palpable, measure the tumor dimensions 2-3 times per week using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.[5]

-

-

Randomization and Treatment:

-

When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).

-

Administer this compound (10 mg/kg) or the vehicle control daily via oral gavage for the duration of the study (e.g., 30 days).[3]

-